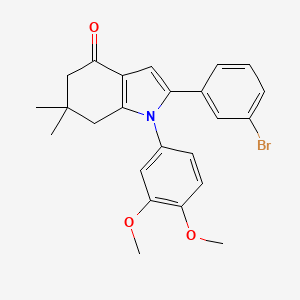

![molecular formula C14H18O5S B2538906 Ácido 4-[(2-metoxifenil)metil]-1,1-dioxo-1λ<sup>6</sup>-tiano-4-carboxílico CAS No. 2197054-60-5](/img/structure/B2538906.png)

Ácido 4-[(2-metoxifenil)metil]-1,1-dioxo-1λ6-tiano-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

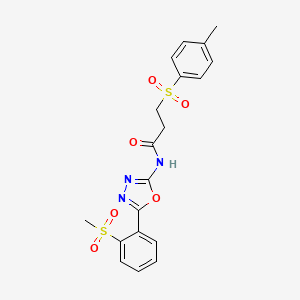

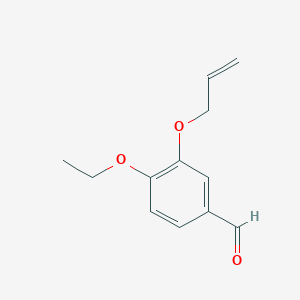

The synthesis of related compounds often involves the protection of carboxylic acids, as seen in the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, where 4-methoxy-α-methylbenzyl alcohol serves as a protecting group for carboxylic acids . Additionally, the synthesis of thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization of the carboxylic acid group with thiosemicarbazide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as NMR and DFT calculations. For instance, conformational and NBO analysis were performed on cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate to understand the electronic structure and conformational preferences . Similar analytical methods could be applied to the compound of interest to deduce its molecular structure.

Chemical Reactions Analysis

The reactivity of methoxyphenyl-containing compounds can be influenced by factors such as pH and the presence of radical cations, as seen in the one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid . The involvement of radical cations and the influence of structural effects on the reactivity of these compounds could provide a basis for understanding the chemical reactions that "4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with methoxyphenyl groups can be quite diverse. For example, the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were investigated, revealing a small energy gap between the frontier molecular orbitals . This suggests that the compound might also exhibit interesting optical properties. Additionally, the antimicrobial activity of related compounds has been evaluated, indicating potential biological applications .

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

La reacción de acoplamiento de Suzuki–Miyaura (SM) es un método potente para formar enlaces carbono-carbono. Implica el acoplamiento cruzado de compuestos organoborados con haluros orgánicos o pseudohaluros utilizando un catalizador de paladio. El éxito del acoplamiento SM radica en sus condiciones de reacción suaves, tolerancia a grupos funcionales y la naturaleza benigna para el medio ambiente de los reactivos organoborados. Este compuesto puede servir como un reactivo de boro eficaz en las reacciones de acoplamiento SM .

Producción de éster metílico del ácido (2R,3S)-3-(4-metoxifenil)glicídico

Este compuesto puede utilizarse como precursor para la síntesis del éster metílico del ácido (2R,3S)-3-(4-metoxifenil)glicídico. Comprender su cinética durante la hidrólisis y la purificación es esencial para las aplicaciones industriales .

Síntesis de Triptolina

Mediante la amidación del éster metílico utilizando metilamina en condiciones suaves, se pueden sintetizar los cuatro estereoisómeros de triptolina (o tetrahidro-β-carbolina). Estos isómeros tienen aplicaciones potenciales en el descubrimiento de fármacos y la química medicinal .

Síntesis de Dihidropirimidina de Biginelli

Los avances recientes en la síntesis de dihidropirimidina de Biginelli han utilizado compuestos similares. Investigar su reactividad y potencial como bloques de construcción en este proceso podría conducir a nuevos candidatos a fármacos .

Estudios Estructurales y Coplanaridad

Las características estructurales del compuesto, como la coplanaridad efectiva de sus grupos funcionales, lo hacen interesante para estudios adicionales. Comprender sus propiedades electrónicas y su reactividad puede contribuir a la ciencia de los materiales y la electrónica orgánica .

Safety and Hazards

Propiedades

IUPAC Name |

4-[(2-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5S/c1-19-12-5-3-2-4-11(12)10-14(13(15)16)6-8-20(17,18)9-7-14/h2-5H,6-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJCKRXNMOTUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2(CCS(=O)(=O)CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538837.png)

![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)

![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)